Homohypotaurin

Übersicht

Beschreibung

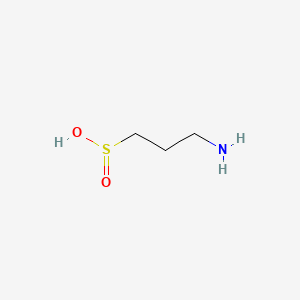

Homohypotaurin, auch bekannt als 3-Aminopropansulfinsäure, ist eine Sulfinsäure-Aminosäure. Es ist ein höheres Homolog von Hypotaurin mit einem zusätzlichen Kohlenstoff in seiner Kette. This compound ist aufgrund seiner potenziellen neurophysiologischen Aktivität und seiner Rolle als Metabolit in schwefelhaltigen Verbindungen von Interesse .

Herstellungsmethoden

This compound kann durch enzymatische und chemische Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Decarboxylierung von L-Homocysteinsulfinsäure unter Verwendung eines Enzympräparats aus Clostridium welchii . Dieser Prozess liefert this compound, das mit Hilfe von Ionenaustauschharzen isoliert werden kann. Eine weitere Methode beinhaltet die Oxidation von Homocystamin zum entsprechenden Disulfoxid, gefolgt von einer Dismutation in Alkali . Industrielle Produktionsmethoden umfassen typischerweise ähnliche enzymatische oder chemische Synthesewege, wobei die Reinigung durch Chromatographie erreicht wird .

Wissenschaftliche Forschungsanwendungen

Homohypotaurine has diverse applications in scientific research. It is extensively studied for its potential neuroprotective properties, exhibiting antioxidative and anti-inflammatory effects. In chemistry, it serves as a model compound for studying sulfinic and sulfonic acid derivatives. In biology and medicine, homohypotaurine is investigated for its role in neurotransmission and its potential therapeutic applications in neurodegenerative diseases. Additionally, it has industrial applications in the synthesis of other sulfur-containing compounds .

Wirkmechanismus

Target of Action

Homohypotaurine, also known as 3-aminopropane-1-sulfinic acid, is a decarboxylation product obtained from L-homocysteinesulfinic acid It is known that homohypotaurine and its oxidation product, homotaurine, are analogues of γ-aminobutyric acid (gaba), a major inhibitory neurotransmitter in the mammalian central nervous system . Therefore, it is plausible that Homohypotaurine may interact with GABA receptors or other related targets in the nervous system.

Biochemical Pathways

It is known to be a decarboxylation product of L-homocysteinesulfinic acid, suggesting it may play a role in sulfur amino acid metabolism

Pharmacokinetics

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics

Result of Action

It is known that γ-aminobutyric acid (gaba) acts as a depressor on nervous cells, and homotaurine, a structurally similar compound to homohypotaurine, has an even stronger activity of the same kind This suggests that Homohypotaurine may have similar neurophysiological effects

Biochemische Analyse

Biochemical Properties

Homohypotaurine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzyme preparations from Clostridium welchii, which facilitate its formation from L-homocysteinesulfinic acid . Additionally, homohypotaurine can be oxidized to form homotaurine, another compound with notable biochemical properties. These interactions highlight the importance of homohypotaurine in enzymatic processes and its potential impact on metabolic pathways.

Cellular Effects

Homohypotaurine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that homohypotaurine, similar to its analogue homotaurine, may act as a depressor on nervous cells . This suggests that homohypotaurine could play a role in modulating neuronal activity and influencing cellular functions related to the nervous system.

Molecular Mechanism

The molecular mechanism of homohypotaurine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Homohypotaurine is known to undergo oxidation to form homotaurine, which can further interact with various enzymes and proteins . These interactions may lead to changes in gene expression and alterations in cellular functions, highlighting the compound’s significance at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of homohypotaurine have been observed to change over time. The stability and degradation of homohypotaurine are crucial factors that influence its long-term effects on cellular function. Studies have indicated that homohypotaurine is a stable sulfinic derivative, which allows for its sustained activity in biochemical reactions

Dosage Effects in Animal Models

The effects of homohypotaurine vary with different dosages in animal models. At lower doses, homohypotaurine may exhibit beneficial effects on cellular functions, while higher doses could potentially lead to toxic or adverse effects. Studies have shown that homohypotaurine, like homotaurine, can act as a depressor on nervous cells, indicating a threshold effect that needs to be carefully monitored . Understanding the dosage-dependent effects of homohypotaurine is essential for its potential therapeutic applications.

Metabolic Pathways

Homohypotaurine is involved in several metabolic pathways, particularly those related to the metabolism of cysteine and homocysteine. The compound is formed through the decarboxylation of L-homocysteinesulfinic acid and can be further oxidized to form homotaurine . These metabolic pathways highlight the role of homohypotaurine in sulfur amino acid metabolism and its interactions with enzymes and cofactors involved in these processes.

Transport and Distribution

The transport and distribution of homohypotaurine within cells and tissues are influenced by its interactions with transporters and binding proteins. Homohypotaurine’s sulfinic group allows it to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, the compound’s distribution within tissues may be affected by its binding to proteins, which can influence its localization and accumulation.

Subcellular Localization

Homohypotaurine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function may be influenced by its localization within the cell, particularly in relation to its interactions with enzymes and proteins . Understanding the subcellular distribution of homohypotaurine is crucial for elucidating its role in cellular processes.

Vorbereitungsmethoden

Homohypotaurine can be synthesized through enzymatic and chemical methods. One common method involves the decarboxylation of L-homocysteinesulfinic acid using an enzyme preparation from Clostridium welchii . This process yields homohypotaurine, which can be isolated using ion exchange resins. Another method involves the oxidation of homocystamine to the corresponding disulfoxide, followed by dismutation in alkali . Industrial production methods typically involve similar enzymatic or chemical synthesis routes, with purification achieved through chromatography .

Analyse Chemischer Reaktionen

Homohypotaurin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat vielfältige Anwendungen in der wissenschaftlichen Forschung. Es wird umfassend auf seine potenziellen neuroprotektiven Eigenschaften untersucht und zeigt antioxidative und entzündungshemmende Wirkungen. In der Chemie dient es als Modellverbindung zur Untersuchung von Sulfinsäure- und Sulfonsäurederivaten. In der Biologie und Medizin wird this compound auf seine Rolle in der Neurotransmission und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht. Darüber hinaus findet es industrielle Anwendungen bei der Synthese anderer schwefelhaltiger Verbindungen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Neurotransmittersystemen. Es ist bekannt, dass es Gamma-Aminobuttersäure (GABA) imitiert, einen wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem . Durch die Bindung an GABA-Rezeptoren kann this compound die neuronale Aktivität modulieren und neuroprotektive Wirkungen ausüben. Zu den spezifischen molekularen Zielstrukturen und Signalwegen gehören GABA_A- und GABA_B-Rezeptoren, die eine entscheidende Rolle bei der Regulierung der synaptischen Transmission und neuronalen Erregbarkeit spielen .

Vergleich Mit ähnlichen Verbindungen

Homohypotaurin ähnelt anderen Sulfinsäure- und Sulfonsäure-Aminosäuren wie Hypotaurin und Homotaurin. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, mit Variationen in der Länge ihrer Kohlenstoffketten und dem Vorhandensein von Sulfinsäure- oder Sulfonsäuregruppen . This compound ist aufgrund seiner höheren Homologie zu Hypotaurin und seinem Potenzial für eine stärkere neurophysiologische Aktivität einzigartig . Weitere ähnliche Verbindungen sind Cysteinsulfinsäure und Homocysteinsulfinsäure, die ebenfalls am Schwefelstoffwechsel beteiligt sind und unterschiedliche biochemische Eigenschaften aufweisen .

Eigenschaften

IUPAC Name |

3-aminopropane-1-sulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGXQDBNBFXJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179995 | |

| Record name | Homohypotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25346-09-2 | |

| Record name | Homohypotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homohypotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is homohypotaurine and how is it synthesized?

A1: Homohypotaurine (3-aminopropanesulfinic acid) is a naturally occurring sulfinic amino acid structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its presence in mammalian tissues is debated, it can be synthesized through various methods. One approach involves enzymatic decarboxylation of L-homocysteinesulfinic acid using enzyme preparations from sources like Clostridium welchii []. Another method involves chemical synthesis using acrylic acid and formaldehyde sulfoxylate as precursors [].

Q2: Does homohypotaurine have any known biological activity?

A2: Although not definitively proven to be endogenously synthesized in mammals, research suggests that homohypotaurine exhibits neurophysiological activity, particularly at the level of spinal cord synapses. In fact, studies indicate its inhibitory action can be two to five times stronger than GABA in these locations []. This suggests a potential role for homohypotaurine in modulating neuronal excitability, although further research is needed to fully elucidate its physiological functions.

Q3: What analytical techniques are used to study homohypotaurine?

A3: Various techniques are employed for the isolation, identification, and quantification of homohypotaurine. Ion exchange resins are effective for isolating the compound, often obtained as a hydrate []. To differentiate homohypotaurine from related sulfinic and sulfonic amino acids, analytical and preparative separation techniques are crucial []. For accurate quantification, a rapid method utilizing the iodoplatinate reagent, developed by Awwad and Adelstein, has been established []. This method allows researchers to accurately measure homohypotaurine concentrations in various biological samples and experimental settings.

Q4: Has any research explored the enzymatic breakdown of homohypotaurine?

A4: Yes, there has been research on the metabolic fate of homohypotaurine. One study identified 3-sulfinopropionic acid, an analog of succinic acid, as a product of homohypotaurine transamination and dehydrogenation. This reaction was observed in extracts of Pseudomonas fluorescens, suggesting a potential metabolic pathway for this compound []. Further research is needed to determine if similar pathways exist in mammals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide](/img/structure/B1221817.png)